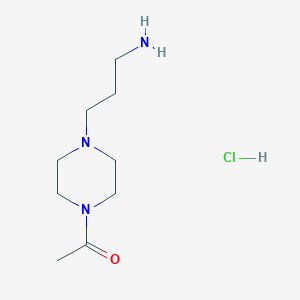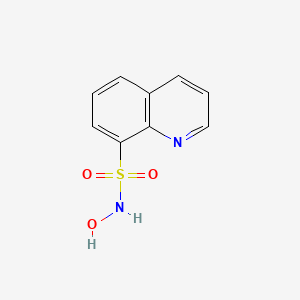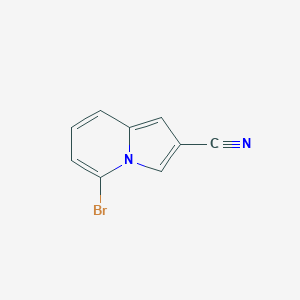![molecular formula C13H17NO2 B15067907 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused to a pyrrolidine ring, with hydroxyl groups at the 6 and 7 positions. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate naphthalene and pyrrolidine precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the spirocyclic structure.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the spirocyclic structure can influence the compound’s binding affinity and specificity. Pathways involved could include signal transduction or metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-spiro[naphthalene-1,3’-piperidine]
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- 3,4-Dihydro-2H-1,3-benzoxazines
Uniqueness
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol is unique due to its specific arrangement of functional groups and the presence of the spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
spiro[6,7-dihydro-5H-naphthalene-8,3'-pyrrolidine]-2,3-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-6-9-2-1-3-13(4-5-14-8-13)10(9)7-12(11)16/h6-7,14-16H,1-5,8H2 |
Clé InChI |
WHTQSKMMUQQGTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2C3(C1)CCNC3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)

![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
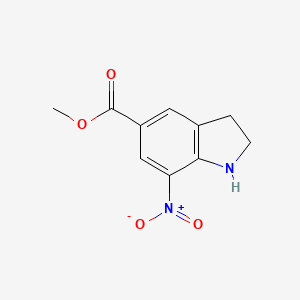
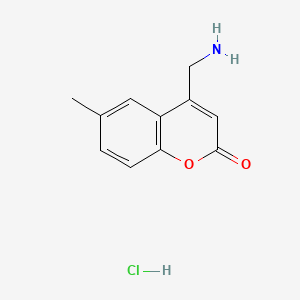
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
